molecular formula C11H16ClN3 B14346127 Guanidine, N''-(3-chlorophenyl)-N,N,N',N'-tetramethyl- CAS No. 90595-37-2

Guanidine, N''-(3-chlorophenyl)-N,N,N',N'-tetramethyl-

Cat. No.: B14346127
CAS No.: 90595-37-2
M. Wt: 225.72 g/mol
InChI Key: HTWSZTOHUHTGSF-UHFFFAOYSA-N
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Description

Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by the presence of a guanidine group substituted with a 3-chlorophenyl group and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- typically involves the reaction of an appropriate amine with cyanamide. This reaction can be carried out either by fusion or in a suitable boiling solvent such as chlorobenzene . The reaction conditions often require careful control of temperature and solvent choice to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the guanidine group, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the 3-chlorophenyl group or the methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds.

Scientific Research Applications

Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidine derivatives and arylguanidines, such as:

  • N-(3-chlorophenyl)guanidine
  • N-(2-naphthyl)guanidine
  • Meta-chlorophenylbiguanide

Uniqueness

Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a dual 5-HT3/α2B-adrenoceptor ligand sets it apart from other guanidine derivatives .

This detailed article provides a comprehensive overview of Guanidine, N’‘-(3-chlorophenyl)-N,N,N’,N’-tetramethyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90595-37-2

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C11H16ClN3/c1-14(2)11(15(3)4)13-10-7-5-6-9(12)8-10/h5-8H,1-4H3

InChI Key

HTWSZTOHUHTGSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC(=CC=C1)Cl)N(C)C

Origin of Product

United States

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